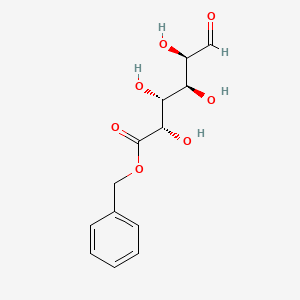

Benzyl galacturonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Galacturonate and Its Derivatives

Strategies for Benzyl (B1604629) Galacturonate Monosaccharide Synthesis

The construction of benzyl galacturonate monosaccharides can be approached from different starting materials, primarily D-galactose or D-galacturonic acid itself. The choice of precursor often dictates the synthetic route and the protecting group strategy required.

D-galactose serves as a common starting material for the synthesis of galacturonic acid derivatives. researchgate.net This pathway requires the selective oxidation of the primary hydroxyl group at the C-6 position to a carboxylic acid. An effective route involves starting with a protected D-galactose derivative, such as 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose. researchgate.net A multi-step process can be employed, starting from a glucopyranoside precursor. For instance, methyl 2,3-di-O-benzyl-6-O-(4-methoxybenzyl)-α-d-glucopyranoside can be converted into a galacturonate derivative through a sequence involving mesylation at the C-4 position, followed by substitution with sodium azide, which results in an inversion of the stereochemistry at C-4 to yield the desired D-galacto configuration. tandfonline.com Subsequent steps involve deblocking the O-6 position, followed by oxidation to form the carboxylic acid, which is then esterified to produce the final uronate. tandfonline.com

Utilizing D-galacturonic acid as the direct precursor is another viable and frequently employed strategy. researchgate.netsemanticscholar.org This approach eliminates the need for the C-6 oxidation step. The synthesis typically begins with the protection of the carboxyl group, often as a methyl or benzyl ester, followed by the protection of the hydroxyl groups. For example, D-galacturonic acid can be used to prepare key intermediates like methyl and benzyl glycosyl acceptors. semanticscholar.org The synthesis of various 1,2,3,4-tetra-O-acetyl-D-galactopyranuronic acids with differently protected carboxyl groups has been described, starting from galacturonic acid itself. researchgate.net This precursor is also used to synthesize donor molecules for glycosylation reactions, such as thioglycoside galacturonates. nih.gov

Regioselective functionalization is critical in carbohydrate chemistry to differentiate between multiple hydroxyl groups of similar reactivity, allowing for the controlled and sequential introduction of other molecules or protecting groups. rsc.org A prominent method for achieving regioselective benzylation in galacturonate synthesis involves the use of organotin intermediates. semanticscholar.org Specifically, the formation of 3,4-O-butylstannyl intermediates allows for the selective benzylation of these positions, yielding valuable glycosyl acceptors. researchgate.netsemanticscholar.org This approach has been successfully used to prepare both methyl and this compound acceptors suitable for glycosylation reactions. semanticscholar.org Another strategy for regioselective protection involves leveraging steric hindrance by using bulky protecting groups, like trityl or silyl (B83357) groups, to selectively target the less hindered primary hydroxyl group. rsc.org More advanced methods include the use of crown ethers in combination with benzyl bromide and a base to regioselectively install benzyl groups at the 4- and 6-positions of aminosugars, a technique that could be adapted for galacturonate synthesis. nih.gov

| Precursor | Key Transformation | Resulting Intermediate/Product | Reference |

| D-Galactose | C-6 Oxidation, Protection | Protected Galacturonate Derivatives | researchgate.net |

| D-Glucopyranoside | C-4 Stereochemical Inversion, C-6 Oxidation | Methyl (methyl 4-azido-2,3-di-O-benzyl-4-deoxy-α-d-galactopyranosid)uronate | tandfonline.com |

| D-Galacturonic Acid | Esterification, Protection | Benzyl/Methyl Galacturonate Acceptors | semanticscholar.org |

| Diol Intermediate | Stannylene Acetal Formation | Regioselectively Benzylated Galacturonate | researchgate.netsemanticscholar.org |

Synthesis from D-Galacturonic Acid Precursors

Protecting Group Strategies in this compound Synthesis

The success of a complex oligosaccharide synthesis hinges on the meticulous selection and application of protecting groups. nih.gov These temporary modifications of reactive functional groups, primarily hydroxyls, prevent unwanted side reactions and guide the synthetic pathway. nih.govjocpr.com

Benzyl ethers are one of the most widely used "persistent" protecting groups in carbohydrate synthesis. nih.govnsf.gov They are favored for their stability across a wide range of reaction conditions, including mildly acidic and basic environments. rsc.orgorganic-chemistry.org Benzyl groups are typically installed via the Williamson ether synthesis, which involves treating the alcohol with a strong base like sodium hydride (NaH) followed by benzyl bromide. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis. organic-chemistry.org In the synthesis of galacturonate building blocks, benzyl ethers are commonly found protecting the hydroxyl groups at the C-2 and C-3 positions, creating reactive and stable glycosyl donors and acceptors. nih.govcapes.gov.br

Benzoyl groups are a common type of ester protecting group. rsc.org They are often used to protect hydroxyl groups and can be installed using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base like pyridine. nsf.gov In the context of galacturonate chemistry, benzoyl groups have been used in the synthesis of glycosyl donors, such as in methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate. nih.gov They are also featured in complex building blocks for pectin (B1162225) fragments, where multiple benzoyl groups protect a galactose unit linked to a galacturonate derivative. nih.gov

An orthogonal protecting group strategy is essential for the multi-step synthesis of complex molecules like oligosaccharides. jocpr.com This approach employs a set of protecting groups that can be removed under specific conditions without affecting the others, allowing for the sequential and regioselective unmasking of functional groups. jocpr.comuchicago.edu

In the synthesis of galacturonate derivatives, a typical orthogonal scheme might involve using persistent benzyl ethers alongside more temporary acyl groups like acetates or benzoates. nih.govjocpr.com For example, a benzyl-protected galacturonate acceptor can be coupled with a donor molecule that has an acetyl group at a specific position. semanticscholar.orgnih.gov This acetyl group can later be selectively removed under basic conditions (e.g., with sodium methoxide) to reveal a free hydroxyl for further glycosylation, while the benzyl ethers remain intact. nih.gov Allyl ethers also serve as valuable orthogonal protecting groups to benzyl ethers. core.ac.uk Allyl groups can be selectively removed using palladium catalysts, conditions under which benzyl ethers are stable. This strategy allows for precise control over the synthetic sequence, enabling the construction of defined pectin fragments. nih.gov

| Protecting Group | Type | Removal Conditions | Orthogonal To | Reference |

| Benzyl (Bn) Ether | Persistent | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Acetyl, Benzoyl, Allyl, Silyl Ethers | nih.govorganic-chemistry.org |

| Benzoyl (Bz) Ester | Temporary/Tunable | Basic Hydrolysis (e.g., NaOMe) | Benzyl Ethers, Silyl Ethers | nih.govnsf.gov |

| Acetyl (Ac) Ester | Temporary | Basic Hydrolysis (e.g., NaOMe) | Benzyl Ethers, Silyl Ethers | nih.govjocpr.com |

| Allyl (All) Ether | Temporary | Palladium Catalysis (e.g., Pd(PPh₃)₄) | Benzyl Ethers, Acyl Esters | nsf.govcore.ac.uk |

| tert-Butyldimethylsilyl (TBDMS) Ether | Temporary | Fluoride Ion (e.g., TBAF) | Benzyl Ethers, Acyl Esters | jocpr.com |

Benzyl Ethers and Benzoylation as Protecting Groups

Preparation of this compound as Glycosyl Acceptors and Donors

The successful synthesis of oligosaccharides hinges on the strategic preparation of monosaccharide units into either glycosyl acceptors (the nucleophile) or glycosyl donors (the electrophile). This compound serves as a versatile starting point for both motifs through careful protecting group strategies.

Design and Synthesis of Glycosyl Acceptor Motifs

A glycosyl acceptor is a carbohydrate derivative with one or more free hydroxyl groups available to act as a nucleophile in a glycosylation reaction. beilstein-journals.org In the context of this compound, this typically involves creating a molecule where the C-6 carboxylic acid is protected as a benzyl ester, and all but one of the hydroxyl groups (commonly at the C-4 position for homogalacturonan synthesis) are masked with permanent protecting groups like benzyl ethers. arkat-usa.org, researchgate.net

The synthesis of such acceptors can start from D-galacturonic acid or D-galactose. A common route involves the benzylation of hydroxyl groups and esterification of the carboxylic acid. arkat-usa.org For instance, researchers have prepared methyl (allyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate and the corresponding benzyl (benzyl 2,3-di-O-benzyl-β-d-galactopyranosid)uronate to serve as acceptors for α-(1→4) linkages. capes.gov.br, tandfonline.com In these structures, the C-4 hydroxyl group is left unprotected, ready to accept a glycosyl donor.

Selective benzylation can be achieved via 3,4-O-butylstannyl intermediates, which allows for the preparation of methyl and benzyl 2,3-di-O-benzyl-galacturonate acceptors suitable for glycosylation reactions. arkat-usa.org The design of these acceptors is critical, as the nature of the protecting groups can influence the reactivity of the free hydroxyl. For example, the electron-donating character of a 3-O-benzyl group has been observed to enhance the nucleophilicity of the C-4 hydroxyl group in a glycosyl acceptor. mdpi.com

| This compound Acceptor Motif | Free Hydroxyl Position | Synthetic Context | Reference |

|---|---|---|---|

|

Benzyl (benzyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate |

C-4 |

Precursor for synthesizing monomethyl esters of 4-O-α-D-galacturonosyl-D-galacturonic acid. | |

|

Methyl (allyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate |

C-4 |

Acceptor for rhamnosyl donors in the synthesis of rhamnogalacturonan fragments. | |

|

Benzyl 2,3-di-O-benzyl-1-deoxy-1-(prop-2-enyl)-α-D-galactopyranuronate |

C-4 |

C-glycoside acceptor for coupling with galacturonate and rhamnose donors. |

Design and Synthesis of Glycosyl Donor Motifs (e.g., Imidates, Thioglycosides, Trichloroacetimidates)

A glycosyl donor is a carbohydrate that has been modified at the anomeric carbon with a leaving group, rendering it susceptible to nucleophilic attack by a glycosyl acceptor. wikipedia.org The synthesis of this compound donors is challenging due to the deactivating effect of the C-5 ester. However, several effective donor types have been developed.

Thioglycosides

Thioglycosides, which feature a thioether linkage (e.g., -SPh, -SEt) at the anomeric position, are stable and widely used glycosyl donors. umsl.edu, mdpi.com They are typically prepared from a protected galacturonate precursor and are activated under mild thiophilic conditions. A common promoter system for activating thioglycoside donors is a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). capes.gov.br, umsl.edu For instance, benzyl (phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-galactopyranosid)uronate has been used as a donor, activated by NIS/TfOH, to couple with this compound acceptors. capes.gov.br In another example, a thioglycoside galacturonate donor was activated with NIS/silver triflate. nih.gov, mdpi.com Iodonium (B1229267) di-sym-collidine perchlorate (B79767) (IDCP) has also been shown to be a particularly effective promoter for coupling galacturonic acid thioglycosides, achieving a 64% yield in the formation of a dimer. researchgate.net, researchgate.net

Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive donors that are activated under mild acidic conditions, typically with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov, beilstein-journals.org The trichloroacetimidate group is installed at the anomeric position of a fully protected this compound hemiacetal (a derivative with a free C-1 hydroxyl) by reacting it with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate. arkat-usa.org, tandfonline.com, nih.gov

Researchers have synthesized benzyl 4-O-acetyl-2,3-di-O-benzyl-1-(trichloroacetimidoyloxy)-α-D-galactopyranosyluronate and its β-anomer, which served as effective donors. researchgate.net, researchgate.net The glycosylation of a galacturonate acceptor with a 2,3-di-O-benzyl galacturonate trichloroacetimidate donor, promoted by TMSOTf, yielded the corresponding disaccharide in 59% yield with exclusive α-selectivity. nih.gov, mdpi.com

Other Imidates (e.g., N-phenyl trifluoroacetimidates)

Other imidate donors, such as N-phenyl trifluoroacetimidates, have also been developed and are known for their high reactivity, especially with poorly nucleophilic or sterically hindered acceptors. researchgate.net These donors are prepared from the corresponding hemiacetal using N-phenyltrifluoroacetimidoyl chloride. nih.gov An N-phenyl trifluoroacetimidate of a galacturonate derivative was successfully used as a donor to glycosylate a rhamnopyranoside acceptor, demonstrating its utility in the synthesis of complex pectin fragments. researchgate.net Imidate donors in general have been shown to be highly efficient, often providing better yields than corresponding glycosyl bromides. nih.gov

| Donor Type | Anomeric Leaving Group | Typical Preparation | Common Promoter(s) | Reference |

|---|---|---|---|---|

|

Thioglycoside |

-SR (e.g., -SPh, -SEt) |

Reaction of anomeric acetate/halide with a thiol. |

NIS/TfOH, IDCP | |

|

Trichloroacetimidate |

-OC(=NH)CCl₃ |

Reaction of hemiacetal with CCl₃CN + base (DBU). |

TMSOTf, BF₃·OEt₂ | |

|

N-phenyl trifluoroacetimidate |

-OC(=NPh)CF₃ |

Reaction of hemiacetal with CF₃C(=NPh)Cl + base. |

TMSOTf |

Benzyl Galacturonate As a Crucial Building Block in Complex Glycan Synthesis

Applications in Oligogalacturonate Synthesis

The synthesis of oligogalacturonates, chains of α-1,4-linked galacturonic acid residues, is essential for studying the structure and function of homogalacturonan, a major component of plant cell wall pectin (B1162225). Benzyl (B1604629) galacturonate derivatives are key players in these synthetic strategies.

The construction of homogalacturonan fragments relies on the sequential coupling of galacturonic acid building blocks, often employing benzyl galacturonate as a glycosyl acceptor. researchgate.net In these syntheses, a glycosyl donor is coupled with a suitably protected galacturonic acid ester derivative, such as a this compound, to form the characteristic α(1→4) glycosidic linkage. researchgate.net For instance, the coupling of a thioglycoside donor with a galacturonate acceptor can be promoted using iodonium (B1229267) di-sym-collidine perchlorate (B79767) to yield the desired dimer. researchgate.net

A notable example is the synthesis of a 4'-O-p-methoxybenzyl protected dimer, which was achieved in a 64% yield. researchgate.net Subsequent selective deprotection of the 4'-hydroxyl group on this dimer provided a new glycosyl acceptor, which could then be coupled with another donor molecule to produce an α(1”→4')-linked trimer in 48% yield. researchgate.net This iterative approach allows for the controlled elongation of the homogalacturonan chain. researchgate.net

Another strategy involves using C-glycoside derivatives, such as benzyl 2,3-di-O-benzyl-1-deoxy-1-(prop-2-enyl)-α-D-galactopyranuronate, as stable glycosyl acceptors for building homogalacturonan oligosaccharides. semanticscholar.org

| Acceptor Type | Donor Type | Promoter | Product | Reported Yield | Source |

|---|---|---|---|---|---|

| Galacturonic acid ester derivative | Thioglycoside | Iodonium di-sym-collidine perchlorate | α(1→4)-linked dimer | 64% | researchgate.net |

| Deprotected dimer acceptor | Thioglycoside | Not specified | α(1”→4')-linked trimer | 48% | researchgate.net |

| Benzyl 2,3-di-O-benzyl-1-deoxy-1-(prop-2-enyl)-α-D-galactopyranuronate | Benzyl 4-O-acetyl-2,3-di-O-benzyl-1-(trichloroacetimidoyloxy)-α/β-D-galactopyranosyluronate | Not specified | α/β-linked disaccharide | 44% | semanticscholar.org |

The partial methyl esterification of galacturonic acid residues in pectin is critical for its biological functions. This compound building blocks are instrumental in synthesizing oligomers with precisely placed methyl esters, which can serve as model substrates for enzymatic studies. capes.gov.brwur.nl The differential protection offered by benzyl and methyl esters allows for the synthesis of specific isomers. capes.gov.br

For example, the two possible monomethyl esters of the disaccharide 4-O-α-D-galacturonosyl-D-galacturonic acid have been synthesized. capes.gov.br This was achieved by coupling either methyl (benzyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate or benzyl (benzyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate as acceptors with appropriate thioglycoside donors. capes.gov.br The use of N-iodosuccinimide and trifluoromethanesulphonic acid as promoters facilitated the glycosylation, and subsequent removal of the benzyl protecting groups yielded the target monomethylated disaccharides. capes.gov.br These compounds are designed to act as precursors for creating longer D-galacturonic acid oligomers with defined patterns of methyl esterification. capes.gov.br

| Acceptor Building Block | Donor Building Block | Target Product (after deprotection) | Source |

|---|---|---|---|

| Benzyl (benzyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate | Methyl (phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-galactopyranosid)uronate | Methyl α-D-galactopyranosyluronate-(1→4)-D-galactopyranuronic acid | capes.gov.br |

| Methyl (benzyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate | Benzyl (phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-galactopyranosid)uronate | Methyl (α-D-galactopyranosyluronic acid)-(1→4)-D-galactopyranuronate | capes.gov.br |

Synthesis of Homogalacturonan Fragments

Involvement in Rhamnogalacturonan Oligosaccharide Synthesis

Rhamnogalacturonan I (RG-I) is another critical pectic polysaccharide, characterized by a backbone of alternating rhamnose and galacturonic acid residues. The synthesis of defined RG-I fragments is crucial for understanding its complex structure and biological roles. chemrxiv.org

A key step in RG-I synthesis is the rhamnosylation of a galacturonic acid derivative. Research has shown that using imidate donors is a highly efficient method for the rhamnosylation at the O-4 position of a this compound acceptor. diva-portal.orgdiva-portal.orgacs.org The synthesis of the disaccharide benzyl (2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl)-(1→4)-2,3-di-O-benzyl-1-deoxy-1-(prop-2-enyl)-α-D-galactopyranuronate was successfully achieved in a 56% yield, demonstrating the utility of this compound acceptors in this context. semanticscholar.org

Systematic studies have been conducted to optimize the formation of the L-Rha-α(1→4)-D-GalA linkage. tandfonline.com In one such study, a galacturonate glycosyl acceptor, methyl (allyl 2,3-di-O-benzyl-β-D-galactopyranosid)uronate, was coupled with various rhamnopyranosyl donors. tandfonline.com The highest yields of the target disaccharide were obtained using glycosyl chloride (73%) and glycosyl bromide (76%) donors in the presence of silver trifluoromethanesulfonate (B1224126). tandfonline.com

| Rhamnosyl Donor Type | Promoter | Disaccharide Yield | Source |

|---|---|---|---|

| Glycosyl Chloride | Silver trifluoromethanesulfonate | 73% | tandfonline.com |

| Glycosyl Bromide | Silver trifluoromethanesulfonate | 76% | tandfonline.com |

| 1,2-di-O-acetyl-rhamnoglycosyl donor | Not specified | 88% | tandfonline.com |

Once a rhamnose-galacturonate disaccharide is formed, it can be used as a key intermediate for further elongation in a "block synthesis" approach to build larger RG-I fragments. tandfonline.com For instance, a disaccharide can be converted into a glycosyl donor by introducing a trichloroacetimidate (B1259523) function at its anomeric center. tandfonline.com This disaccharide donor can then be applied in a blockwise glycosylation reaction to form more complex structures, such as an L-Rha-α(1→4)-D-GalA-α(1→4)-D-GalA trisaccharide. tandfonline.com Such strategies, which rely on the initial rhamnosylation of a galacturonate building block, are essential for preparing the complex branched structures found in RG-I. chemrxiv.orgresearchgate.net

Strategies for Rhamnosylation of this compound Acceptors

Contributions to Bacterial Polysaccharide Synthesis

The utility of this compound extends to the synthesis of bacterial surface polysaccharides, which are important targets for vaccine development. Many bacterial O-antigens have structures that resemble plant polysaccharides. Synthetic oligosaccharides prepared using this compound acceptors have been shown to be identical to fragments of bacterial O-antigens. diva-portal.org

Specifically, di- to tetrasaccharides synthesized with a galacturonic acid residue at the reducing end, which involved the rhamnosylation of a this compound acceptor, represent parts of the O-antigen of Shigella flexneri serotype 6. diva-portal.orgdiva-portal.org Furthermore, the corresponding non-O-acetylated versions of these oligosaccharides are also fragments of the Escherichia coli O147 O-antigen. diva-portal.orgacs.org D-galacturonic acid is a known constituent of various bacterial heteropolysaccharides, which are composed of two or more different types of sugar units. mdpi.com The chemical synthesis of these complex structures provides invaluable tools for immunology and diagnostics.

Assembly of O-Antigen Fragments (e.g., Shigella flexneri Serotypes)

The chemical synthesis of complex bacterial polysaccharides, such as the O-antigen of Shigella flexneri, presents significant challenges due to the intricate structures, stereochemical complexity, and the presence of sensitive functional groups like uronic acids. This compound has emerged as a pivotal building block in overcoming these hurdles, particularly in the synthesis of O-antigen fragments from specific S. flexneri serotypes.

Research into the O-antigen of S. flexneri serotype 6 has identified its unique structure, which, unlike other serotypes, incorporates D-galacturonic acid (GalpA) into its backbone. nih.gov The confirmed repeating unit of the serotype 6 O-antigen is a tetrasaccharide with the structure {→4)-β-D-GalpA-(1→3)-β-D-GalpNAc-(1→2)-α-L-Rhap-(1→2)-α-L-Rhap-(1→}, which may also feature non-stoichiometric O-acetylation. pasteur.frdiva-portal.org

The presence of the carboxylic acid in the galacturonic acid residue necessitates a robust protecting group strategy during oligosaccharide synthesis to prevent unwanted side reactions. The benzyl ester of galacturonic acid, or this compound, serves this purpose effectively. It protects the carboxyl group throughout the synthetic sequence and can be removed under mild conditions, such as catalytic hydrogenation, during the final deprotection steps. researchgate.net

In the strategic assembly of S. flexneri serotype 6 O-antigen fragments, this compound is utilized as a key acceptor molecule. diva-portal.org Synthetic routes have been designed where di- to tetrasaccharide fragments are assembled in a linear fashion. pasteur.frresearchgate.net A critical step in this synthesis involves the glycosylation of a this compound acceptor at the O-4 position. pasteur.frresearchgate.net Studies have shown that rhamnosylation at this position is achieved with high efficiency using rhamnosyl imidate donors. diva-portal.orgresearchgate.netacs.org This specific reaction highlights the essential role of the this compound building block in the successful elongation of the glycan chain.

The table below summarizes the key components and synthetic strategy for the S. flexneri serotype 6 O-antigen repeating unit.

| Component | Description | Role of this compound |

| Backbone Monosaccharides | β-D-Galacturonic acid (GalpA), β-D-N-Acetylgalactosamine (GalpNAc), α-L-Rhamnose (Rhap) | Serves as the protected form of the GalpA residue. |

| Repeating Unit Structure | {→4)-β-D-GalpA-(1→3)-β-D-GalpNAc-(1→2)-α-L-Rhap-(1→2)-α-L-Rhap-(1→} pasteur.frdiva-portal.org | Acts as the starting point or an intermediate acceptor for chain elongation. |

| Key Glycosylation Step | Rhamnosylation of the galacturonate building block. | Functions as an acceptor for the incoming rhamnosyl donor at the O-4 position. pasteur.frdiva-portal.orgresearchgate.net |

| Protecting Group Strategy | The benzyl group protects the carboxylic acid of the galacturonic acid moiety. | The benzyl ester is stable during glycosylation reactions and can be removed cleanly in the final deprotection phase. researchgate.net |

Synthetic Glycoconjugate Vaccine Epitope Elaboration

The development of effective vaccines against bacterial pathogens like Shigella flexneri is a global health priority. Glycoconjugate vaccines, which consist of a carbohydrate antigen (epitope) covalently linked to a carrier protein, have proven to be a highly successful strategy for inducing a robust and long-lasting immune response against encapsulated bacteria. mdpi.comulisboa.pt The oligosaccharide fragments synthesized using this compound are precisely the kind of defined epitopes required for the elaboration of modern synthetic glycoconjugate vaccines. nih.gov

The rationale behind this approach is that serum antibodies directed against the bacterial O-antigen can provide protection against infection. acs.org However, polysaccharides alone are often poorly immunogenic. mpg.de By chemically synthesizing specific O-antigen epitopes and conjugating them to a carrier protein (e.g., tetanus toxoid), a T-cell dependent immune response can be elicited, leading to the production of high-affinity IgG antibodies and immunological memory. nih.gov

The synthesis of S. flexneri serotype 6 O-antigen fragments is a direct application of this principle. This compound is a foundational building block for creating the synthetic glycan portion of the vaccine candidate. The process involves:

Epitope Identification : The O-antigen structure is identified as the key antigenic determinant. For S. flexneri serotype 6, this is the tetrasaccharide repeating unit containing galacturonic acid. diva-portal.org

Chemical Synthesis : The identified oligosaccharide epitope is synthesized chemically. As detailed previously, this involves the use of protected monosaccharide building blocks, including this compound, in a carefully planned sequence of glycosylation reactions. diva-portal.orgresearchgate.net

Conjugation : The synthesized glycan is equipped with a linker and then covalently attached to a carrier protein. nih.gov

The use of a well-defined, synthetic oligosaccharide offers significant advantages over using isolated, and often heterogeneous, polysaccharides from bacteria. It ensures a homogenous, pure, and structurally precise product, which is critical for vaccine quality and consistency. acs.orgacs.org The synthetic fragments of the S. flexneri serotype 6 O-antigen, made possible by building blocks like this compound, represent crucial components in the development pipeline for next-generation vaccines against shigellosis. researchgate.netacs.org

The table below outlines the components involved in elaborating a synthetic glycoconjugate vaccine.

| Vaccine Component | Description | Role of this compound-Derived Glycan |

| Antigenic Epitope | A specific, defined oligosaccharide that mimics a portion of the native bacterial polysaccharide. | The synthetic O-antigen fragment (e.g., of S. flexneri 6) is the antigenic epitope. diva-portal.orgacs.org |

| Carrier Protein | A large, immunogenic protein (e.g., Tetanus Toxoid, CRM197) that provides T-cell help. nih.gov | The glycan is covalently attached to the carrier protein. |

| Linker/Spacer | A chemical moiety that connects the glycan epitope to the carrier protein. nih.gov | The synthetic glycan is functionalized with a linker to enable conjugation. |

| Immunological Outcome | Induction of a T-cell dependent immune response, leading to high-affinity IgG antibodies and long-term memory. ulisboa.ptnih.gov | The glycan epitope directs the antibody response specifically to the bacterial polysaccharide target. |

Enzymatic Transformations Involving Benzyl Galacturonate

Benzyl (B1604629) Galacturonate as a Model Substrate for Uronoyl Esterases

Uronoyl esterases, classified under Carbohydrate Esterase Family 15 (CE15) in the Carbohydrate-Active enZymes (CAZy) database, are known to hydrolyze the ester bonds connecting lignin (B12514952) to uronic acid residues in hemicellulose. nih.govresearchgate.net While initially characterized by their action on glucuronic acid esters, recent research has employed benzyl galacturonate to explore their activity on analogous structures derived from galacturonic acid. asm.orgnih.gov

Historically, CE15 enzymes of fungal origin were shown to be specific for glucuronate esters, with no reported activity on galacturonate esters. nih.gov However, the exploration of bacterial CE15 enzymes has revealed greater diversity in substrate preference. Several bacterial enzymes have demonstrated the ability to hydrolyze galacturonate esters, challenging the previously held view of the family's strict specificity. nih.govcazypedia.org

In a recent study, five CE15 members from the Bacteroidota phylum, found in polysaccharide utilization loci (PULs) thought to target pectin (B1162225), were characterized using various model substrates, including the custom-synthesized this compound (BnzGalA). asm.orgnih.gov The investigation confirmed that these enzymes were indeed active on galacturonate esters, supporting the hypothesis that their biological roles may extend beyond the degradation of glucuronoxylan-lignin linkages to include pectin-lignin complexes. asm.orgrcsb.org

Kinetic studies provide quantitative measures of enzyme performance. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of its maximum, reflecting substrate affinity, while the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

Detailed kinetic parameters have been determined for several bacterial CE15 enzymes with this compound. A comparative analysis of five enzymes from the Bacteroidota phylum revealed significant differences in their efficiency (kcat/Km) with this substrate. For instance, enzymes AsCE15 and BiCE15 displayed poor activity with this compound, whereas PdCE15 and PvCE15 showed only a twofold decrease in catalytic efficiency compared to their activity on the analogous glucuronate substrate. chalmers.se Notably, the enzyme PiCE15A showed nearly equal efficiency for both this compound and benzyl glucuronate. asm.orgchalmers.se

Table 1: Kinetic Parameters of Selected CE15 Enzymes with this compound (BnzGalA) and Benzyl Glucuronate (BnzGlcA) Data sourced from a 2024 study by Seveso et al. and conducted at pH 7.5 and 37°C. asm.org

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| BiCE15 | BnzGlcA | 0.04 ± 0.00 | 250 ± 4 | 6,300 |

| BnzGalA | 1.1 ± 0.1 | 3.5 ± 0.1 | 3.2 | |

| PvCE15 | BnzGlcA | 0.03 ± 0.00 | 170 ± 2 | 5,700 |

| BnzGalA | 0.06 ± 0.01 | 150 ± 6 | 2,500 | |

| PiCE15A | BnzGlcA | 0.23 ± 0.02 | 140 ± 4 | 610 |

Evaluation of Esterase Activity in Carbohydrate Esterase Family 15 (CE15) Enzymes

Substrate Specificity and Promiscuity of CE15 Enzymes with Galacturonate Esters

The ability of certain CE15 enzymes to act on both glucuronate and galacturonate esters is a clear example of substrate promiscuity. This characteristic is particularly prevalent among bacterial CE15s and suggests an adaptation to diverse plant biomass structures. nih.govcazypedia.org

Comparative kinetic studies using ester pairs like this compound and benzyl glucuronate are essential for mapping the substrate specificity of CE15 enzymes. asm.org While many bacterial enzymes can hydrolyze both, their catalytic efficiency is often significantly higher for glucuronate esters. asm.org For example, a study of ten CE15 enzymes from various bacterial species found that while several could cleave galacturonate esters, the activity was generally less efficient than with glucuronate esters. nih.govnih.gov However, some enzymes, such as OtCE15A from Opitutus terrae and PiCE15A from Phocaeicola intestinalis, exhibit comparable kinetic parameters for both substrate types, indicating a true dual specificity. asm.orgnih.gov This suggests that CE15 enzymes can be broadly divided into two groups: one that strongly discriminates between the two uronic acids and another that has comparable activities on both. asm.org

Research has successfully identified a growing number of bacterial enzymes with confirmed activity on galacturonate esters. Early work highlighted several enzymes from Spirochaeta linguale and Opitutus terrae (e.g., OtCE15A, SlCE15C) as being capable of efficiently cleaving these esters. nih.govnih.gov More recent investigations into CE15 enzymes from pectin-targeting PULs have expanded this list to include AsCE15 (Alistipes shahii), PdCE15 (Parabacteroides distasonis), BiCE15 (Bacteroides intestinalis), PvCE15 (Phocaeicola vulgatus), and PiCE15A (Phocaeicola intestinalis). asm.orgnih.gov The structural determination of PvCE15 has further revealed that galacturonate binds in the active site in a distinct conformation compared to glucuronate, providing a molecular basis for this dual specificity. asm.orgrcsb.org

Comparative Studies with Glucuronate Esters

Biocatalytic Implications in Lignocellulose Degradation

The enzymatic degradation of lignocellulosic biomass is a cornerstone of biorefining processes for the production of biofuels and other valuable chemicals. nih.govfrontiersin.org The recalcitrance of this biomass is due in large part to the complex and covalent cross-links between lignin and polysaccharides, known as lignin-carbohydrate complexes (LCCs). nih.govnih.gov

The discovery that certain bacterial CE15 enzymes can also hydrolyze galacturonate esters, such as this compound, has significant biocatalytic implications. asm.orgcazypedia.org It suggests that these enzymes may also target LCCs formed between lignin and pectin, a polysaccharide rich in galacturonic acid. asm.orgrcsb.org By cleaving a wider range of LCCs, these promiscuous esterases could further reduce biomass recalcitrance. nih.gov Integrating such enzymes into biocatalytic cocktails could lead to more complete degradation of diverse plant feedstocks, enhancing the yield of fermentable sugars and improving the economic viability of lignocellulose-based biorefineries. researchgate.netnih.gov

Cleavage of Uronic Acid Esters in Pectin-Lignin Complexes

The intricate structure of the plant cell wall is significantly reinforced by covalent linkages between lignin and polysaccharides, forming lignin-carbohydrate complexes (LCCs). portlandpress.com These complexes contribute substantially to the recalcitrance of biomass against enzymatic degradation. asm.orgnih.gov A key type of linkage within LCCs is the ester bond between the carboxyl group of uronic acids in hemicelluloses (like glucuronoxylan) and hydroxyl groups on lignin. portlandpress.comresearchgate.net

Enzymes capable of cleaving these specific bonds are crucial for biomass deconstruction. Glucuronoyl esterases (GEs), classified under Carbohydrate Esterase family 15 (CE15), are the primary enzymes known to hydrolyze the ester bonds between glucuronic acid (GlcA) moieties in xylan (B1165943) and lignin. portlandpress.comasm.org This action helps to decouple lignin and carbohydrates, making the polysaccharides more accessible to other hydrolytic enzymes. portlandpress.comnih.gov

While the action of GEs on glucuronoxylan-lignin linkages is well-documented, the existence of similar ester linkages between pectin and lignin has been a subject of investigation. asm.orgresearchgate.net Pectin, a major component of the primary plant cell wall, is rich in D-galacturonic acid (GalA). nih.gov To explore the enzymatic cleavage of putative pectin-lignin ester bonds, the synthetic compound This compound has been employed as a model substrate. researchgate.netnih.gov This molecule mimics the potential ester linkage between a galacturonic acid residue in pectin and a benzyl group representing a lignin component. nih.gov

Research has revealed that while fungal GEs are typically specific for glucuronate esters and show no activity on galacturonate esters, certain bacterial GEs exhibit broader substrate specificity. researchgate.netnih.gov Specifically, CE15 enzymes identified within polysaccharide utilization loci (PULs)—gene clusters for carbohydrate metabolism—predicted to target pectin have demonstrated the ability to hydrolyze This compound . asm.orgresearchgate.netchalmers.se A study investigating five such CE15 members from the Bacteroidota phylum found that enzymes from Phocaeicola vulgatus (PvCE15), Porphyromonas gingivalis (PgCE15), and Prevotella intermedia (PiCE15) could cleave This compound . chalmers.se This finding suggests that these enzymes may indeed have a biological role in cleaving uronic acid esters in pectin. asm.orgresearchgate.net Although these enzymes showed activity on this model substrate, they did not appear to function as pectin methylesterases on more complex pectin-rich biomass. researchgate.netnih.gov

The kinetic performance of these bacterial enzymes on This compound was comparable to their activity on the canonical GE substrate, benzyl-d-glucuronate . chalmers.se For instance, the catalytic efficiency (kcat/KM) of PvCE15 showed only a twofold decrease when acting on This compound compared to benzyl-d-glucuronate , while the efficiency of PiCE15 was nearly identical for both substrates within the margin of error. chalmers.se

Table 1: Kinetic Parameters of Bacterial CE15 Enzymes on Benzyl Uronate Model Substrates

Potential Roles in Rhamnogalacturonan Hydrolysis

Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II) are structurally complex pectic polysaccharides that form part of the plant cell wall. wur.nlcazypedia.org RG-I has a backbone of alternating rhamnose and galacturonic acid residues. wur.nl The degradation of these intricate structures requires a suite of specific enzymes. wur.nlcazypedia.org

The discovery of CE15 enzymes in bacterial PULs that are predicted to degrade pectin has led to new hypotheses about their function. asm.orgresearchgate.net While these enzymes were initially investigated for their ability to cleave pectin-lignin bonds, their presence in pectin-degrading gene clusters suggests a more direct role in pectin hydrolysis. nih.govresearchgate.net It has been proposed that these enzymes could be involved in the cleavage of uronic acid esters within the complex structures of rhamnogalacturonans, such as RG-II. nih.govresearchgate.netnih.gov

The hydrolysis of This compound by these specific bacterial CE15 enzymes provides indirect support for this hypothesis. researchgate.netchalmers.se The ability to act on a galacturonate ester, as mimicked by This compound , indicates a potential capability to modify esterified galacturonic acid residues found within the rhamnogalacturonan framework. researchgate.netchalmers.se While direct enzymatic activity on natural rhamnogalacturonan substrates remains to be conclusively demonstrated, the findings from model substrates suggest that the role of CE15 enzymes may extend beyond glucuronoxylan-lignin cleavage to include the breakdown of complex pectins. nih.govresearchgate.net

The enzymatic breakdown of the rhamnogalacturonan backbone itself is carried out by other classes of enzymes, including rhamnogalacturonan hydrolases, lyases, and specific exo-glycosidases that remove terminal sugar residues. wur.nlcazypedia.org The potential action of CE15 esterases on rhamnogalacturonan would likely be a preparatory step, removing ester modifications to allow access for these other backbone-degrading enzymes.

Table 2: Enzymes Implicated in Rhamnogalacturonan Degradation and Modification

Advanced Spectroscopic and Structural Elucidation of Benzyl Galacturonate Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the configuration and linkage in benzyl (B1604629) galacturonate conjugates. The chemical shifts (δ) and coupling constants (J) of the anomeric protons are particularly diagnostic. For instance, the anomeric proton (H-1) of a galacturonate residue typically appears in a distinct region of the spectrum, and its coupling constant (³J(H1,H2)) can differentiate between α and β configurations. A small coupling constant is indicative of an α-configuration. semanticscholar.org

The protons of the benzyl group also provide characteristic signals. The aromatic protons typically appear as a multiplet in the range of δ 7.28–7.35 ppm, while the benzylic methylene (B1212753) (CH₂) protons often appear as a singlet or a set of doublets, depending on their chemical environment and stereochemistry. stackexchange.com In some instances, these benzylic protons can be observed as an AB quartet, indicating that they are diastereotopic due to the chiral environment of the sugar moiety. stackexchange.com

Detailed analysis of ¹H NMR spectra from various studies on related benzyl glycosides reveals consistent patterns. For example, in a study of benzyl D-glucuronate, the aromatic protons were observed as a multiplet between δ 7.28 and 7.35 ppm. The chemical shifts of the ring protons of the galacturonate unit provide information about the substitution pattern. Glycosylation or other modifications at a specific hydroxyl group will cause a downfield shift in the signal of the attached proton. unimo.it

Table 1: Representative ¹H NMR Chemical Shifts for Benzyl Glycoside Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic (Ar-H) | 7.25 - 7.50 | Multiplet, characteristic of the benzyl group. rsc.org |

| Benzylic (Ar-CH₂) | 4.50 - 5.40 | Can be a singlet or AB quartet depending on the molecular chirality. stackexchange.comrsc.org |

| Anomeric (H-1) | 4.90 - 5.50 | Coupling constant (³J(H1,H2)) is key for determining anomeric configuration. semanticscholar.org |

| Other Sugar Ring Protons | 3.50 - 4.50 | Specific shifts depend on the substitution and stereochemistry. semanticscholar.org |

The chemical shift of the anomeric carbon (C-1) is highly sensitive to the anomeric configuration. Generally, the C-1 signal for an α-anomer appears at a lower field (higher ppm) compared to the corresponding β-anomer. semanticscholar.org The signals for the carbons of the benzyl group are also readily identifiable, with the aromatic carbons appearing in the δ 127–138 ppm region and the benzylic carbon (Ar-CH₂) resonating around δ 66–72 ppm. semanticscholar.orgrsc.org The carbonyl carbon of the uronate function is typically observed at a significantly downfield shift, often in the range of δ 165-170 ppm. semanticscholar.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzyl Galacturonate and Related Structures

| Carbon | Typical Chemical Shift Range (ppm) | Significance |

|---|---|---|

| Carbonyl (C=O) | 165 - 170 | Confirms the uronic acid functionality. semanticscholar.org |

| Aromatic (Ar-C) | 127 - 138 | Characteristic of the phenyl ring in the benzyl group. rsc.org |

| Anomeric (C-1) | 90 - 102 | Sensitive to anomeric configuration. semanticscholar.org |

| Benzylic (Ar-CH₂) | 66 - 72 | Identifies the methylene bridge of the benzyl group. semanticscholar.orgrsc.org |

| Other Sugar Ring Carbons | 67 - 80 | Provides information on the overall sugar structure and linkage. semanticscholar.org |

For more complex structures, such as oligosaccharides containing this compound units, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity between atoms. openpubglobal.comwikipedia.org

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons within each sugar residue. openpubglobal.comwikipedia.org

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to show all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all the protons belonging to a specific sugar unit in an oligosaccharide. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. wikipedia.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This technique is crucial for determining the linkage between sugar residues by observing correlations between the anomeric proton of one unit and the carbon at the linkage position of the adjacent unit. openpubglobal.com It also helps in confirming the connection between the benzyl group and the galacturonate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the oligosaccharide chain. nih.gov

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the full structural elucidation of complex this compound conjugates. scielo.brmdpi.comdiva-portal.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound, as the precise mass of a molecule is unique to its elemental composition. libretexts.org For this compound conjugates, HRMS is used to validate the proposed molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. semanticscholar.org This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated mass for a specific this compound derivative can be matched with the experimental HRMS data to confirm its elemental composition. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile biomolecules like oligosaccharides. mdpi.commdpi.com In MALDI-MS, the analyte is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte molecules with minimal fragmentation. mdpi.com

MALDI-MS is highly effective for determining the size (degree of polymerization) of oligosaccharides and for analyzing the heterogeneity of conjugation in a sample. fu-berlin.de It can quickly provide the molecular weights of different oligosaccharide chains present in a mixture. diva-portal.org Derivatization of the oligosaccharide, for instance with benzylamine, can enhance the signal intensity in MALDI-MS analysis. nih.govnih.gov This technique is instrumental in confirming the successful conjugation of the benzyl group to the galacturonate oligosaccharide and assessing the distribution of molecular weights in the resulting product. fu-berlin.de

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzyme-ligand complexes at atomic resolution. numberanalytics.com This method provides critical insights into the precise interactions that govern substrate recognition and catalysis, forming the basis for understanding enzyme mechanisms and specificity. numberanalytics.com For Carbohydrate Esterase Family 15 (CE15), crystallographic studies of enzymes in complex with uronic acid ligands have been instrumental in defining the structural determinants of their function.

Structural Determination of CE15 Enzymes in Complex with Galacturonate Ligands

While the primary activity of many characterized CE15 enzymes, known as glucuronoyl esterases (GEs), is the cleavage of ester bonds on glucuronic acid, several bacterial CE15 members have been discovered to also efficiently cleave esters of galacturonic acid. nih.gov This dual specificity has prompted structural investigations to understand the molecular basis for this broader substrate range. To date, crystal structures have been successfully determined for a few bacterial CE15 enzymes in complex with a galacturonate ligand, providing a structural blueprint for this interaction.

The CE15 enzyme from Phocaeicola vulgatus (PvCE15) was structurally characterized by X-ray crystallography in both its apo form and in complex with glucuronate (GlcA) and galacturonate (GalA) ligands. researchgate.netnih.gov The crystals of the ligand-soaked structures belonged to the P21 space group and contained two molecules in the asymmetric unit. researchgate.net Similarly, a crystal structure of the CE15 enzyme from Opitutus terrae (OtCE15A) was resolved with galacturonate bound in the active site. chalmers.se This complex was obtained by soaking a crystal of a catalytically impaired variant (S267A) with the substrate. researchgate.netnih.gov Another structure of OtCE15A in complex with the galacturonate product was captured after a brief soaking of the wild-type enzyme crystal with methyl galacturonate. chalmers.se

These structural studies have provided high-resolution data on how galacturonate is accommodated within the active site of these dual-specificity enzymes.

Table 1: Crystallographic Data for CE15 Enzyme-Galacturonate Complexes

| Enzyme | Source Organism | Ligand | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|---|

| PvCE15 | Phocaeicola vulgatus | Galacturonate | 8QEF | 2.16 | nih.govrcsb.org |

| OtCE15A | Opitutus terrae | Galacturonate | 6SZO | Not specified | chalmers.se |

| OtCE15A (S267A mutant) | Opitutus terrae | Galacturonate | Not specified | Not specified | researchgate.netnih.gov |

Insights into Enzyme Active Site Organization and Catalytic Mechanisms

The crystal structures of CE15 enzymes complexed with galacturonate ligands have offered profound insights into active site architecture and the catalytic mechanism, particularly highlighting the differences in binding compared to glucuronate.

All CE15 enzymes adopt a canonical α/β-hydrolase fold and feature a classic Ser-His-Asp/Glu catalytic triad (B1167595) typical of serine-type hydrolases. rcsb.orgresearchgate.netportlandpress.comnih.gov A key distinction between bacterial and fungal CE15 enzymes is the presence of inserted loop regions in bacterial members, which create a deeper and more structured active site cleft compared to the more open active sites of their fungal counterparts. portlandpress.comacs.orgcazypedia.org

The structural analysis of PvCE15 and OtCE15A with bound galacturonate reveals specific adaptations that allow for its recognition:

Distinct Binding Conformation: In the PvCE15-galacturonate complex, the ligand binds in a conformation distinct from that observed for glucuronate. researchgate.netnih.gov Crucially, the carboxylate group of the galacturonate is positioned away from the catalytic center. nih.gov This orientation suggests a potential water-mediated catalytic mechanism for galacturonate esters, which would differ from the direct nucleophilic attack by the catalytic serine proposed for glucuronate substrates. nih.gov

Active Site Plasticity: Structural variations in CE15 enzymes are primarily localized to the loops that surround the active site. rcsb.orgresearchgate.net This structural plasticity is thought to be important for accommodating different substrates, including the epimeric galacturonic acid. researchgate.net In the case of OtCE15A, the structure with the galacturonate product also showed a dimethyl sulfoxide (B87167) (DMSO) molecule, a solvent component, occupying the oxyanion hole, a key feature for stabilizing the transition state during catalysis. chalmers.se

Role of Key Residues: The catalytic triad is the core of the enzymatic action. cazypedia.org Site-directed mutagenesis studies on OtCE15A revealed that it possesses two acidic residues that could potentially act as the catalytic acid, and that these residues are functionally redundant, which may represent an evolutionary transition. chalmers.senih.govcore.ac.uk Beyond the triad, a conserved arginine residue is proposed to stabilize the oxyanion intermediate formed during the hydrolysis reaction. cazypedia.org For some bacterial GEs, specific aromatic residues are also hypothesized to play a role in interacting with the aromatic and carbohydrate portions of larger, natural substrates. nih.gov

Table 2: Key Active Site Features and Mechanistic Insights from Galacturonate Complexes

| Structural Feature / Residue | Enzyme Family | Proposed Function / Insight | Reference |

|---|---|---|---|

| α/β-Hydrolase Fold | CE15 | Conserved structural scaffold for the active site. | rcsb.orgportlandpress.com |

| Ser-His-Asp/Glu Catalytic Triad | CE15 | Core residues for serine-type hydrolase mechanism. | nih.govcazypedia.org |

| Inserted Active Site Loops | Bacterial CE15 | Create a deeper, more flexible active site, allowing for promiscuous substrate specificity (including galacturonate). | portlandpress.comacs.org |

| Distinct Galacturonate Binding Mode | PvCE15 | Suggests a water-mediated catalytic mechanism, differing from glucuronate processing. | nih.gov |

| Conserved Arginine | CE15 | Stabilization of the oxyanion intermediate during catalysis. | cazypedia.org |

Computational Investigations and Molecular Modeling of Benzyl Galacturonate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like benzyl (B1604629) galacturonate at the electronic level.

Density Functional Theory (DFT) is a computational method used to examine the electronic structure of many-body systems. It is effective for predicting molecular geometries, electronic properties, and reaction energetics. acs.org For carbohydrate derivatives, DFT calculations can elucidate conformational preferences, the stability of reactive intermediates, and the electronic factors governing reactivity.

In the context of galacturonates and related uronic acids, DFT has been used to study the energetics of enzymatic and chemical reactions. acs.org For instance, calculations can determine the relative stabilities of different ring conformations (e.g., chair and boat forms) or the rotational barriers around glycosidic linkages. acs.orgacs.org This information is crucial for understanding how benzyl galacturonate might behave as a substrate or as a building block in synthesis. While specific DFT studies focusing solely on this compound are not widely published, the principles are readily transferable from studies on similar molecules like D-galacturonic acid and its esters. science.govresearchgate.net Computational studies on glycosylation reactions, a key transformation for carbohydrates, frequently use DFT to map reaction mechanisms and explain the stereochemical outcomes. rsc.orgmdpi.com

Table 1: Representative Applications of DFT in Carbohydrate Chemistry

| Application Area | Typical Information Obtained | Relevance to this compound |

| Conformational Analysis | Relative energies of chair, boat, and skew conformations; rotational energy profiles for exocyclic groups. | Predicts the most stable three-dimensional structure of the molecule in isolation. |

| Reactivity Indices | Electron density distribution, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps. | Identifies nucleophilic (e.g., hydroxyl groups) and electrophilic sites, predicting how the molecule will react. |

| Reaction Mechanisms | Geometries and energies of transition states and intermediates for reactions like glycosylation or ester hydrolysis. | Elucidates the step-by-step pathway of chemical transformations involving this compound. rsc.org |

| Thermochemistry | Enthalpies and Gibbs free energies of reaction. | Determines the feasibility and spontaneity of reactions, such as its formation or degradation. acs.org |

Computational methods are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of complex molecules. acs.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for carbohydrate structure determination, computational models can predict chemical shifts (¹H and ¹³C) and spin-spin coupling constants. chemaxon.comnmrdb.orglibretexts.org These predictions are based on the calculated electronic environment of each nucleus in a given 3D structure. By comparing predicted spectra for different possible isomers or conformers with experimental data, researchers can confidently assign the correct structure. acs.org This is particularly valuable for conformationally flexible molecules and complex oligosaccharides where spectral overlap can make interpretation challenging. acs.org

The general workflow involves:

Generating a low-energy 3D conformation of the molecule (e.g., this compound) using methods like DFT.

Calculating NMR parameters for this structure.

Averaging these parameters over different conformations if the molecule is flexible, often weighted by their Boltzmann population derived from their relative energies.

While UV-Vis spectra are less structurally informative for non-conjugated carbohydrates, predictions can be made for molecules containing chromophores, such as the benzyl group in this compound.

Table 2: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Benzyl Glycoside Moiety

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Anomeric H (H-1) | 4.95 | 4.98 |

| Benzyl CH₂ | 4.78 | 4.80 |

| Benzyl CH₂' | 4.55 | 4.59 |

| Aromatic H (ortho) | 7.35 | 7.38 |

| Aromatic H (meta) | 7.30 | 7.32 |

| Aromatic H (para) | 7.25 | 7.28 |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that is not accessible through static quantum chemical calculations. biorxiv.orgnih.gov

Oligosaccharides are often highly flexible molecules, and their biological function can depend on their conformational ensemble. acs.org MD simulations are the primary tool for exploring this flexibility. In a simulation, an oligomer containing this compound units would be placed in a simulated aqueous environment, and the trajectory of all atoms would be calculated over a period ranging from nanoseconds to microseconds. researchgate.netgmu.edu

Analysis of these trajectories can reveal:

Preferred Conformations: The most frequently adopted shapes of the oligomer chain.

Glycosidic Linkage Flexibility: The range of motion for the torsion angles (φ and ψ) that connect the monosaccharide units. acs.org

Global and Local Motions: Fluctuations of the entire chain versus the movement of smaller segments. researchgate.net

Solvent Interactions: The formation and dynamics of hydrogen bonds between the oligomer and surrounding water molecules.

Studies on related polygalacturonic acid oligomers have used MD simulations to understand how factors like ion concentration affect chain flexibility and hydrogel formation. researchgate.net These approaches can be directly applied to understand the dynamic behavior of oligosaccharides synthesized using this compound.

MD simulations are extensively used to study how carbohydrate-active enzymes recognize and process their substrates. osti.gov For an enzyme that acts on this compound or related esters, simulations can model the entire binding process. nih.govnih.gov

A typical simulation might start with the substrate placed near the enzyme's active site. The subsequent trajectory can reveal the pathway of entry into the binding pocket, the key amino acid residues involved in initial recognition, and the final bound pose of the substrate. nih.govnih.gov For example, docking simulations and subsequent MD have been used to investigate the binding of benzyl-containing glucuronate derivatives to glucuronoyl esterases, identifying critical interactions in the active site. researchgate.net

These simulations provide detailed information on:

Binding Free Energy: Calculating the strength of the enzyme-substrate interaction. osti.gov

Key Intermolecular Interactions: Identifying specific hydrogen bonds, and electrostatic or hydrophobic interactions that stabilize the complex.

Conformational Changes: Observing how the enzyme or substrate changes shape upon binding. nih.gov

Water Dynamics: Understanding the role of water molecules in mediating the binding event.

Simulations have been instrumental in understanding the function of glucuronoyl esterases, which cleave the ester linkage between glucuronic acid and lignin (B12514952), a reaction analogous to the hydrolysis of this compound. nih.govnih.gov

Table 3: Key Interacting Residues in Glucuronoyl Esterase (OtCE15A) with a Galacturonate Substrate (Based on Structural Studies)

| Residue | Interaction Type | Role in Binding/Catalysis |

| Serine (Catalytic) | Covalent Intermediate | The catalytic nucleophile that attacks the ester carbonyl. |

| Histidine (Catalytic) | Hydrogen Bonding / Proton Transfer | Acts as a general base to activate the serine. |

| Glutamate (Catalytic) | Hydrogen Bonding | Part of the catalytic triad (B1167595). |

| Arginine | Electrostatic / Hydrogen Bonding | Interacts with the carboxylate group of the galacturonate, helping to position the substrate. nih.gov |

| Lysine | Hydrogen Bonding | Interacts with the anomeric hydroxyl group of the product. nih.gov |

Source: Based on structural studies of OtCE15A with galacturonate (GalA). nih.gov

Conformation and Flexibility Analysis of this compound-Containing Oligomers

Mechanistic Studies of Glycosylation Reactions

The chemical synthesis of oligosaccharides relies on the glycosylation reaction, where a glycosyl donor is coupled with a glycosyl acceptor. This compound can serve as a glycosyl acceptor. researchgate.net Computational modeling is crucial for understanding the complex mechanisms of these reactions, which dictate the yield and, most importantly, the stereochemical outcome (α vs. β linkage). beilstein-journals.orguniversiteitleiden.nl

Glycosylation reactions can proceed through different pathways, often characterized as being on a continuum between Sₙ1 and Sₙ2-like mechanisms. rsc.orgbeilstein-journals.org

Sₙ2-like pathway: The acceptor's nucleophilic hydroxyl group attacks the anomeric carbon at the same time the leaving group departs.

Sₙ1-like pathway: The leaving group departs first, forming a highly reactive glycosyl cation (oxocarbenium ion) intermediate, which is then attacked by the acceptor. rsc.orguniversiteitleiden.nl

Computational studies, often using DFT, can map the potential energy surfaces for these competing pathways. rsc.org By calculating the activation energies for the transition states leading to the α and β products, researchers can predict and rationalize the stereoselectivity of a given reaction. These models can account for the influence of the protecting groups on the donor, the reactivity of the acceptor (like a hydroxyl group on this compound), the nature of the leaving group, and the solvent. universiteitleiden.nluniversiteitleiden.nl Such mechanistic insights are vital for designing more efficient and selective synthetic routes to complex, biologically relevant oligosaccharides. researchgate.net

Theoretical Assessment of Regioselectivity in Glycosylations

The regioselective functionalization of carbohydrates is a significant challenge in synthetic chemistry due to the often-similar reactivity of multiple secondary hydroxyl groups. beilstein-journals.org Computational modeling offers a powerful method for predicting and rationalizing the regiochemical outcomes of glycosylation reactions involving acceptors like this compound, which possess more than one free hydroxyl group.

Research into the glycosylation of 2,6-diprotected methyl α- and β-galactopyranoside derivatives, which serve as models for galacturonate acceptors, has revealed a general preference for substitution at the O-3 position. beilstein-journals.orgnih.gov This observed regioselectivity is largely attributed to the equatorial orientation of the OH-3 group, which is typically more accessible than the axial OH-4 group. beilstein-journals.orgnih.gov Molecular modeling studies have successfully endorsed this general trend, confirming that the O-3 position is the favored site of glycosylation. beilstein-journals.orgnih.govresearchgate.net

However, these computational models, while effective in predicting the main outcome, have shown some limitations in explaining the subtler factors that influence the differences in regioselectivity between various acceptors. beilstein-journals.orgresearchgate.net For instance, experimental results indicate that the nature of the protecting groups on the acceptor molecule significantly impacts regioselectivity. Benzoylated acceptors have been observed to exhibit higher regioselectivity compared to their benzylated counterparts. beilstein-journals.org This effect is attributed to the electron-withdrawing nature of the benzoyl group, which decreases the nucleophilicity and thus the reactivity of the proximal OH-4 group relative to the more distant OH-3 moiety. beilstein-journals.org The reactivity of the glycosyl donor also plays a critical role, with more reactive donors sometimes leading to different regioselectivity ratios. beilstein-journals.org

Table 1: Theoretical and Experimental Regioselectivity in Galactose Acceptor Glycosylation This table summarizes the observed regioselectivity trends based on computational modeling and experimental results for galactose-type acceptors, which are analogous to this compound.

| Acceptor Type | Protecting Group | Favored Glycosylation Position (Experimental) | Computational Model Correlation | Rationale |

| Galactopyranoside | Benzyl (Electron-donating) | O-3 (High regioselectivity) | Good | Equatorial OH-3 is more accessible. beilstein-journals.orgnih.gov |

| Galactopyranoside | Benzoyl (Electron-withdrawing) | O-3 (Very high regioselectivity) | Good | Electron-withdrawing effect deactivates the proximal OH-4 group. beilstein-journals.org |

| Galactopyranoside | Varied Donors | O-3 preference generally holds, but ratios vary | Fair | Models struggle to capture subtle electronic effects from different donors. beilstein-journals.orgresearchgate.net |

Elucidation of Reaction Pathways and Transition States

Computational modeling is crucial for mapping the intricate reaction pathways of this compound, from glycosidic bond formation to enzymatic cleavage. These investigations elucidate the structures of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

In glycosylation reactions, the mechanism can follow pathways with characteristics of either Sₙ1 or Sₙ2 reactions. universiteitleiden.nl Sₙ1-like pathways proceed through the formation of an oxacarbenium ion intermediate. universiteitleiden.nl Computational studies have shown that the stereochemical outcome of these reactions is heavily influenced by the relative stabilities of the half-chair conformers (e.g., ³H₄ and ⁴H₃) of this oxacarbenium ion and its corresponding transition states. universiteitleiden.nl For galacto-configured systems, these computational approaches help predict the stereoselectivity of the newly formed glycosidic bond.

Enzymatic reactions involving uronate esters have also been a focus of computational investigation. Studies on glucuronoyl esterases (GEs), which cleave the ester bond in substrates like benzyl glucuronate (an isomer of this compound), reveal a conserved catalytic mechanism. researchgate.net This process involves the formation of a covalent acyl-enzyme intermediate via a tetrahedral transition state. researchgate.net Molecular modeling has identified a conserved arginine residue, located adjacent to the catalytic serine, as playing a critical role in stabilizing this tetrahedral transition state through the formation of an oxyanion hole. researchgate.netnih.gov Advanced methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study these enzymatic transition states in detail. nih.gov

Furthermore, computational studies can rationalize the formation of unexpected side products by identifying alternative, competing reaction pathways. For example, in an attempt to synthesize a C4-thio d-glucuronate acceptor from a d-galacturonate derivative, a C4-C5 elimination pathway was observed instead of the intended Sₙ2 substitution. mdpi.com Theoretical calculations can map the energy profiles of both the desired substitution pathway and the competing elimination pathway, explaining why the elimination product is favored under certain conditions.

Table 2: Computational Methods in the Study of this compound Reaction Pathways This table outlines various computational methodologies and their specific applications in understanding the reactive nature of galacturonate systems.

| Computational Method | System/Process Studied | Key Insights from Modeling |

| Molecular Modeling / DFT | Regioselectivity of Glycosylation | Prediction of O-3 as the favored site of attack; rationalization of protecting group effects. beilstein-journals.orgresearchgate.net |

| DFT / Ab initio | Glycosylation Reaction Mechanism | Elucidation of oxacarbenium ion intermediates and transition state conformers that govern stereoselectivity. universiteitleiden.nl |

| QM/MM Simulations | Enzymatic Hydrolysis by Esterases | Identification of the catalytic triad (Ser-His-Asp/Glu) and the role of a key arginine residue in stabilizing the tetrahedral transition state. researchgate.netnih.gov |

| DFT | Competing Reaction Pathways | Mapping of potential energy surfaces to explain the preference for elimination reactions over desired Sₙ2 substitutions in modified galacturonates. mdpi.com |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes for Benzyl (B1604629) Galacturonate Analogues

The synthesis of benzyl galacturonate and its analogues is a critical area of research, as it provides the necessary tools for a deeper understanding of their biological roles and potential applications. Current synthetic strategies often involve the use of protecting groups to selectively modify the galacturonic acid backbone. For instance, benzyl groups are commonly used as permanent protecting groups that are removed in the final stages of synthesis. nih.gov

Researchers are actively exploring more efficient and stereoselective methods for glycosylation to create complex oligosaccharides containing this compound. One approach involves the use of imidate donors, which have proven effective for rhamnosylation at the O-4 position of a this compound acceptor. researchgate.netacs.orgdiva-portal.org In contrast, for other glycosidic linkages, different donors like thiophenyl 2-deoxy-2-trichloroacetamido-D-galactopyranoside have shown better results. researchgate.netacs.org The development of one-pot synthetic methodologies and the use of novel activating reagents are also promising avenues for streamlining the synthesis of this compound-containing glycans. nih.gov

Future research will likely focus on developing even more versatile and orthogonal protecting group strategies to allow for the precise synthesis of complex analogues with varied functionalities. The exploration of enzymatic and chemoenzymatic approaches could also offer more sustainable and efficient routes to these valuable compounds. core.ac.uk

Engineering of Enzymes for Enhanced Galacturonate Ester Hydrolysis

Enzymes that can specifically hydrolyze the ester bond in this compound and related compounds are of significant interest for various biotechnological applications. These enzymes, known as glucuronoyl esterases (GEs) or pectin (B1162225) esterases, belong to the carbohydrate esterase (CE) family. rjpbcs.comnih.gov While many GEs show a preference for glucuronate esters, several bacterial CE15 members have been found to be active on galacturonate esters as well. nih.gov

Enzyme engineering techniques, such as directed evolution and rational design, are being employed to enhance the activity, specificity, and stability of these enzymes. plos.orgnih.gov For example, site-directed mutagenesis can be used to probe the roles of specific amino acid residues in the active site and to alter the substrate specificity of the enzyme. rcsb.org The goal is to develop robust enzymes that can efficiently cleave galacturonate esters in various industrial processes, such as the degradation of pectin-rich biomass for biofuel production. core.ac.ukresearchgate.netumt.edu

Future research in this area will likely involve the use of high-throughput screening methods to identify novel enzymes with desired properties from diverse microbial sources. plos.org Combining computational design with laboratory evolution holds the potential to create tailor-made enzymes with superior catalytic efficiencies for galacturonate ester hydrolysis. nih.gov

Advanced Applications in Glycan Array and Glycoscience Tool Development

This compound and its derivatives are proving to be valuable tools in the field of glycoscience, particularly in the development of glycan arrays. nih.govbeilstein-journals.org These arrays, which consist of a collection of immobilized glycans, are powerful platforms for studying carbohydrate-protein interactions and for identifying the binding specificities of glycan-binding proteins (GBPs). nih.govresearchgate.netfrontiersin.org

Synthetic this compound-containing oligosaccharides can be incorporated into these arrays to probe the binding preferences of lectins, antibodies, and other GBPs. researchgate.netresearchgate.net This information is crucial for understanding the roles of glycans in various biological processes, including cell signaling, immune responses, and pathogenesis. nih.gov Furthermore, this compound can be used as a building block in the synthesis of more complex glycan structures for these arrays. researchgate.netacs.org